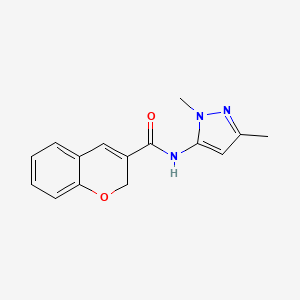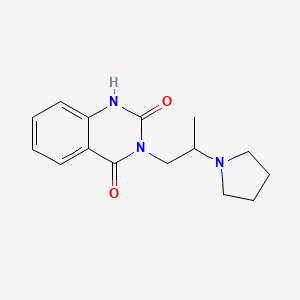![molecular formula C11H24N2O2S B7517430 [Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)
[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane, also known as BSMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BSMAC is a sulfonamide derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of [Butan-2-ylsulfamoyl(methyl)amino]cyclohexane is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by this compound is thought to be responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in the inflammatory response. In addition, this compound has been shown to increase the production of nitric oxide, which has vasodilatory effects.
Advantages and Limitations for Lab Experiments
[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound also has some limitations. It can be difficult to obtain in large quantities, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of [Butan-2-ylsulfamoyl(methyl)amino]cyclohexane. One area of research is the development of novel synthetic methods for the production of this compound. Another area of research is the investigation of this compound's potential use in the treatment of cancer, as well as other diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its physiological effects.
Synthesis Methods
[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane can be synthesized through a variety of methods, including the reaction of cyclohexanone with methylamine and butylsulfonyl chloride. Other methods involve the reaction of cyclohexylamine with methylsulfonyl chloride and butylamine, or the reaction of cyclohexanone with butylamine and methylsulfonyl chloride. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases and conditions. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[butan-2-ylsulfamoyl(methyl)amino]cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-4-10(2)12-16(14,15)13(3)11-8-6-5-7-9-11/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPOQBRVWFIASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)N(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)

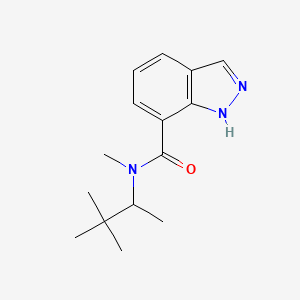
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
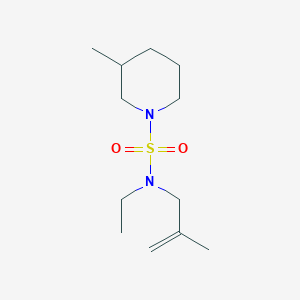
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
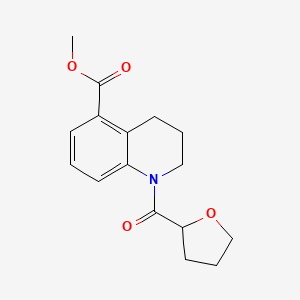
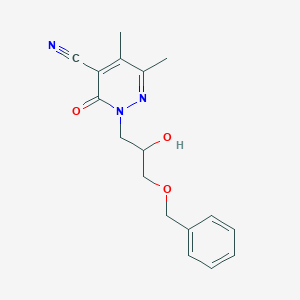

![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
